1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) is a small molecule inhibitor of serine/threonine protein phosphatase-1 (PP1). [] PP1 is a key regulator of a multitude of cellular functions, including cell cycle progression, protein synthesis, and signal transduction pathways. PP1 exerts its effects by dephosphorylating various protein substrates. PP1 has emerged as a potential therapeutic target due to its role in several diseases, including cancer, diabetes, and Alzheimer's disease. [, , , ]
PP1 is derived from various biological sources, including mammalian tissues and cell lines. It exists in several isoforms (PP1α, PP1β, and PP1γ) that are encoded by different genes but share a high degree of sequence similarity. These isoforms can form distinct holoenzymes when combined with specific regulatory proteins, allowing for diverse functional roles in cellular signaling pathways .
The synthesis of PP1 can occur through recombinant DNA technology, where the gene encoding the enzyme is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or yeast) for protein production. The purification process typically involves several chromatographic techniques, including:
For instance, studies have reported methods involving the expression of PP1 in Escherichia coli, followed by purification using nickel-affinity chromatography .
PP1 has a well-characterized molecular structure consisting of a catalytic domain that facilitates the hydrolysis of phosphate groups from substrates. The crystal structures of various PP1 complexes reveal:
The structural analysis often employs techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate these features.
PP1 catalyzes dephosphorylation reactions involving various substrates. The general reaction mechanism can be summarized as follows:
where represents the phosphate group being removed from the substrate protein . The specificity of PP1 for different substrates can be influenced by the presence of regulatory proteins that modulate its activity.
The mechanism by which PP1 exerts its effects involves several steps:
Recent studies have demonstrated that the binding affinity between PP1 and its substrates can be significantly enhanced through interactions with scaffolding proteins like GADD34, which facilitate substrate recruitment .
PP1 exhibits several notable physical and chemical properties:
These properties are critical for understanding how PP1 functions in vivo and how it can be manipulated for therapeutic purposes.
PP1 is implicated in numerous biological processes and has significant applications in research and medicine:
Research continues to explore the diverse roles of PP1 in health and disease, highlighting its importance as a therapeutic target .
Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase responsible for the majority of dephosphorylation events in eukaryotic cells. Unlike kinases, PP1 lacks intrinsic substrate specificity. Its enzymatic activity and specificity are instead governed by formation of holoenzyme complexes with over 200 regulatory proteins. This section details the structural foundations of PP1 function, focusing on isoform architecture, metal dependency, regulatory protein interactions, and holoenzyme organization.
The mammalian genome encodes three PP1 genes (PPP1CA, PPP1CB, PPP1CC), generating four catalytic subunit isoforms through alternative splicing: PP1α, PP1β/δ, and PP1γ1/γ2. These isoforms share >85% sequence identity within their catalytic cores (~300 residues) but diverge significantly in their N- and C-terminal sequences.
Table 1: Characteristics of Mammalian PP1 Catalytic Subunit Isoforms
Isoform | Gene | Tissue Distribution | Key Structural Features | Distinct Regulatory Preferences |
---|---|---|---|---|
PP1α | PPP1CA | Ubiquitous | Conserved core; Variable N/C-termini | Broad range of regulators |
PP1β/δ | PPP1CB | Ubiquitous (Enriched in muscle, brain microtubules) | Conserved core; Distinct N/C-termini | GM (glycogen targeting); Myosin phosphatase subunits |
PP1γ1 | PPP1CC | Ubiquitous (Enriched in brain synapses) | Conserved core; γ-specific C-terminus | Neurabin, Spinophilin, PNUTS |
PP1γ2 | PPP1CC | Testis-specific | Conserved core; Unique C-terminal tail | Testis-specific interactors |
The PP1 active site lies at the intersection of its substrate-binding grooves and coordinates two divalent metal ions essential for catalysis. Structural studies reveal:
PP1 achieves specificity through interactions with Regulatory Proteins (PIPs) that utilize short linear motifs (SLiMs) docking onto specific sites on the PP1 surface.
The RVxF motif ([K/R][K/R][V/I]x[F/W]) is the most prevalent and essential PP1-docking motif, present in >95% of PIPs.
Beyond the RVxF motif, PIPs engage PP1 via secondary motifs (e.g., ΦΦ, R, SILK, MyPhoNE), often interacting with the substrate-binding grooves to create novel composite surfaces. A paradigm is the RVxF-ΦΦ-R-W class of PIPs, including Phactr1, Neurabin/Spinophilin, PNUTS, and PPP1R15A/B.
Structural studies of full PP1 holoenzymes reveal the diverse mechanisms of regulation and substrate targeting.
Spinophilin (and its neuronal paralog Neurabin) targets PP1 to dendritic spines and regulates glutamate receptor function.
Table 2: Structural Mechanisms of Substrate Selection by PP1 Regulatory Complexes
Regulatory Complex | Key Structural Features | Mechanism of Substrate Selection | Validated Substrates | Catalytic Enhancement |
---|---|---|---|---|
Phactr1/PP1 | Remodels PP1 hydrophobic groove; Creates composite hydrophobic pocket (+ basic rim) | Direct sequence specificity at phosphosite: p[S/T]-x(2-3)-Φ-L | IRSp53 pS455; Afadin pS1275; Spectrin αII | >100-fold vs apo-PP1; Requires substrate-pocket contacts |
Spinophilin/Neurabin/PP1 | Blocks PP1 C-terminal groove; RVxF-ΦΦ-R-W binding; Flexible PDZ domain linker | PDZ domain-mediated substrate recruitment; Minimal sequence specificity at phosphosite | GluR1 pS845; 4E-BP1 | Dependent on PDZ interaction; Groove occlusion limits non-specific activity |
PTG/PP1/Glycogen | RVxF & SILK motifs bind PP1; CBM21 domain binds glycogen | Co-localization of PP1 with substrates (GYS, PYG) on glycogen particles | Glycogen Synthase (GYS); Glycogen Phosphorylase (PYG) | Local concentration effect; Specificity via localization |
SDS22:PP1:Inhibitor-3 (SPI) | SDS22 wraps around PP1; I3 binds active site & C-terminus | Biogenesis/Storage complex; Inhibits activity; p97 dependence for disassembly | None (Inhibited complex) | N/A (Inactive complex) |
PP1 also forms essential regulatory complexes involving more than one regulatory protein.
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